molecular formula C8H13NO2 B14362767 4-Cyanoheptanoic acid CAS No. 95577-46-1

4-Cyanoheptanoic acid

Cat. No.: B14362767
CAS No.: 95577-46-1
M. Wt: 155.19 g/mol
InChI Key: SDUVARGIUSLKPP-UHFFFAOYSA-N
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Description

4-Cyanoheptanoic acid is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of a heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoheptanoic acid with sodium cyanide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. Another method involves the hydrolysis of 4-cyanoheptanenitrile, which can be obtained through the reaction of 4-bromoheptane with sodium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 4-Carboxyheptanoic acid.

    Reduction: 4-Aminoheptanoic acid.

    Substitution: Various substituted heptanoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyanoheptanoic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-cyanoheptanoic acid depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, facilitating nucleophilic substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

4-Cyanoheptanoic acid can be compared with other similar compounds, such as:

    4-Cyanopentanoic acid: Similar structure but with a shorter carbon chain.

    4-Cyanohexanoic acid: Similar structure but with a different carbon chain length.

    4-Cyanobutanoic acid: Similar structure but with an even shorter carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific carbon chain length and the position of the cyano group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis and research.

Properties

CAS No.

95577-46-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-cyanoheptanoic acid

InChI

InChI=1S/C8H13NO2/c1-2-3-7(6-9)4-5-8(10)11/h7H,2-5H2,1H3,(H,10,11)

InChI Key

SDUVARGIUSLKPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)O)C#N

Origin of Product

United States

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